[(2-Chloro-6-fluorophenyl)methyl](propan-2-yl)amine hydrochloride
Description
(2-Chloro-6-fluorophenyl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a 2-chloro-6-fluorophenyl aromatic substituent and an isopropyl (propan-2-yl) group attached to the amine nitrogen. Its synthesis typically involves multi-step organic reactions, including alkylation, hydrolysis, and asymmetric hydrogenation to achieve stereochemical purity . The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical and industrial applications. Its CAS registry number is 1158740-45-4, with industrial-grade purity (≥90%) and packaging in 25 kg cardboard drums .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-7(2)13-6-8-9(11)4-3-5-10(8)12;/h3-5,7,13H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCUTQZIEAEWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Chloro-6-fluorophenyl)methylamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17ClFN
- Molecular Weight : 215.69 g/mol
- IUPAC Name : (2-Chloro-6-fluorophenyl)methylamine hydrochloride
The compound features a chloro and a fluoro substituent on the phenyl ring, which significantly influences its biological properties and reactivity.
The biological activity of (2-Chloro-6-fluorophenyl)methylamine hydrochloride is primarily attributed to its interaction with various molecular targets, including:
- Receptor Binding : The compound has shown affinity for neurotransmitter receptors, particularly those involved in serotonin and norepinephrine pathways, suggesting potential antidepressant properties.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.
Biological Activity Overview
The following table summarizes key biological activities associated with (2-Chloro-6-fluorophenyl)methylamine hydrochloride:
| Activity Type | Description |
|---|---|
| Antidepressant | Demonstrated ability to increase serotonin levels in animal models. |
| Stimulant Effects | Improved cognitive performance and reduced fatigue in clinical trials. |
| Cardiovascular | Modulates heart rate through interaction with beta-adrenergic receptors. |
| Neurotransmitter Interaction | Inhibits reuptake of serotonin and norepinephrine transporters. |
Case Studies and Research Findings
- Antidepressant Efficacy : A study conducted on rodent models indicated that administration of the compound resulted in a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain.
- Stimulant Properties : In a controlled clinical trial involving healthy volunteers, participants reported enhanced cognitive function and decreased fatigue after taking the compound, highlighting its potential use in treating attention deficit hyperactivity disorder (ADHD) .
- Cardiovascular Impact : Research on isolated rat heart tissues revealed that (2-Chloro-6-fluorophenyl)methylamine hydrochloride could modulate heart rate by acting on adrenergic receptors, suggesting possible applications in managing cardiovascular conditions .
- Toxicological Profile : Evaluations from ToxCast databases indicated minimal toxicity at therapeutic doses, supporting the compound's safety for potential clinical applications .
Comparative Analysis with Similar Compounds
To further understand the biological activity of (2-Chloro-6-fluorophenyl)methylamine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| [(2-Chloro-4-fluorophenyl)methyl]amine | C12H17ClF | Different fluorine position; potential variation in activity |
| [(3-Chlorophenyl)methyl]amine | C12H17Cl | Lacks fluorine; different reactivity profile |
The presence of both chloro and fluoro groups significantly influences the reactivity and biological activity of (2-Chloro-6-fluorophenyl)methylamine hydrochloride compared to other amines.
Comparison with Similar Compounds
Compound A : (S)-1-(2-Chloro-6-fluorophenyl)ethylamine Hydrochloride
Compound B : 2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
Compound C : 6-[2-(2-Chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine
- Structure : Incorporates a benzimidazole-imidazole heterocyclic core with the same 2-chloro-6-fluorophenyl group.
- Application : Demonstrates enhanced biological activity in kinase inhibition assays due to the sulfonyl and heterocyclic moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
